Methyl 2-(3-(ethylamino)phenyl)acetate
Description
Methyl 2-(3-(ethylamino)phenyl)acetate is an organic compound featuring a phenylacetate backbone substituted with an ethylamino group at the meta position of the aromatic ring. The ester group (methyl acetate) and the ethylamino substituent contribute to its unique physicochemical properties. Notably, derivatives with amino-substituted phenyl groups, such as ethyl 2-[(3-methylphenyl)amino]acetate (CAS 21911-66-0, ), demonstrate structural parallels, though bioactivity varies—e.g., some analogs lack antibacterial activity ().
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-[3-(ethylamino)phenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-12-10-6-4-5-9(7-10)8-11(13)14-2/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
QYHPSSAIUSMMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC(=C1)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorinated analogs (e.g., methyl 2-{[(3-fluorophenyl)methyl]amino}acetate) exhibit altered electronic properties due to the electronegative fluorine atom .
- Ester Group Variations : Ethyl esters (e.g., Ethyl 2-phenylacetoacetate) generally exhibit lower volatility and higher lipophilicity than methyl esters, impacting solubility and reactivity .
Physicochemical Properties
- Hydrogen Bonding: Compounds with amino groups (e.g., ethyl 2-[(3-methylphenyl)amino]acetate) have higher hydrogen bond donor counts (1 donor, ) compared to non-amino analogs (0 donors, ), influencing solubility in polar solvents.
- LogP Values : Methyl 2-phenylacetoacetate (LogP ~1.5 estimated) is less lipophilic than ethyl 2-(3-(benzyloxy)phenyl)acetate (benzyloxy group increases LogP) .
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